molecular formula C17H17N5O4S B2394373 2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one CAS No. 2380186-11-6

2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one

Cat. No.: B2394373
CAS No.: 2380186-11-6
M. Wt: 387.41
InChI Key: YWDUBPMLXJAITE-UHFFFAOYSA-N
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Description

2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, an azetidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include bases like lutidine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the azetidine and pyridazine rings may contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one is unique due to its combination of imidazole, azetidine, and pyridazine rings, which confer distinct chemical and biological properties. This structural complexity may result in unique pharmacological activities and applications not seen in simpler imidazole-containing compounds .

Properties

IUPAC Name

2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-26-15-5-3-2-4-13(15)14-6-7-17(23)22(20-14)12-9-21(10-12)27(24,25)16-8-18-11-19-16/h2-8,11-12H,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDUBPMLXJAITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)S(=O)(=O)C4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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